7-Bromoquinolin-2-amine
Description
Overview of Quinolines and their Research Significance
Importance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Organic Synthesis
The quinoline scaffold, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the fields of medicinal chemistry and organic synthesis. bohrium.comjetir.org Its prevalence in a wide array of natural products and synthetic compounds with significant biological activities underscores its role as a "privileged scaffold." bohrium.comorientjchem.org In medicinal chemistry, quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including antimalarial, antibacterial, anticancer, antifungal, antiviral, anti-inflammatory, and cardiotonic activities. chemrj.orgresearchgate.net The enduring success of quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin, highlights the therapeutic potential inherent in this structural motif. researchgate.netnih.gov
The versatility of the quinoline ring system also makes it a valuable building block in organic synthesis. bohrium.com Its aromatic nature and the presence of the nitrogen atom allow for a variety of chemical modifications, enabling the synthesis of complex molecular architectures. orientjchem.org The development of numerous synthetic methodologies, such as the Skraup, Friedländer, and Doebner-von Miller reactions, has provided chemists with efficient routes to access a diverse range of functionalized quinolines. iipseries.org These synthetic strategies are crucial for creating libraries of novel compounds for drug discovery and for the synthesis of materials with specific electronic and optical properties. chemrj.org
Historical Context of Quinoline Derivative Research
The history of quinoline research is deeply intertwined with the quest for treatments for malaria. In 1820, quinine (B1679958) was isolated from the bark of the Cinchona tree, marking a significant milestone in the use of natural products for medicinal purposes. chemrj.orgglobalresearchonline.net The structural elucidation of quinine later revealed the presence of the quinoline core. The first isolation of quinoline itself from coal tar was accomplished by Friedlieb Ferdinand Runge in 1834. nih.goviipseries.org
A pivotal moment in synthetic quinoline chemistry was the development of the Skraup synthesis in 1880, which provided a general method for preparing quinolines. iipseries.org This was followed by other named reactions like the Friedländer synthesis in 1882. nih.goviipseries.org The early 20th century saw the synthesis of the first synthetic antimalarial agent, pamaquine, an 8-aminoquinoline (B160924) derivative, in 1920. jetir.org The introduction of the synthetic quinoline compound chloroquine in the 1940s revolutionized the treatment of malaria. globalresearchonline.net Since then, research into quinoline derivatives has expanded exponentially, leading to the discovery of fluoroquinolone antibacterials in the 1980s and numerous other therapeutic agents. nih.gov
Specific Context of 7-Bromoquinolin-2-amine within Quinoline Chemistry
Position of Bromine and Amine Substituents and their Implications for Reactivity and Research
The compound this compound features a bromine atom at the 7-position of the benzene ring and an amino group at the 2-position of the pyridine ring. ontosight.ai The specific placement of these substituents significantly influences the molecule's electronic properties and chemical reactivity, making it a valuable intermediate in synthetic and medicinal chemistry.
The amino group at the 2-position is an activating group, increasing the nucleophilicity of the pyridine ring. Conversely, the bromine atom at the 7-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. This electronic push-pull nature creates a unique reactivity profile. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl or other carbon-based substituents. mdpi.com This is a key strategy for building more complex molecules. mdpi.com
The reactivity of aminobromoquinolines can be complex. For instance, studies on isomeric aminobromoquinolines have shown that their reactions can lead to rearrangements and ring transformations, depending on the relative positions of the amino and bromo groups. researchgate.net
Current Research Landscape of this compound
Current research on this compound and its derivatives primarily focuses on its utility as a precursor for the synthesis of novel compounds with potential biological activities. ontosight.ai The quinoline core is a well-established pharmacophore, and modifications at the 2- and 7-positions are explored to develop new therapeutic agents, particularly in the areas of anticancer, antimicrobial, and antiviral research. ontosight.ai
For example, the synthesis of 2-amino-7-bromoquinoline-3-carboxylic acid has been reported as part of efforts to develop new inhibitors of protein kinase CK2, a target in cancer therapy. tandfonline.com The bromine atom in such compounds provides a site for further chemical elaboration to optimize biological activity. The general strategy often involves using the bromo-substituted quinoline as a scaffold to build more complex heterocyclic systems. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJHDQCHZUELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670458 | |
| Record name | 7-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-53-2 | |
| Record name | 7-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 7 Bromoquinolin 2 Amine and Its Derivatives
Direct Synthesis Approaches to 7-Bromoquinolin-2-amine
Direct synthesis focuses on constructing the this compound molecule through sequential reactions from available precursors.
The construction of complex molecules like this compound often involves a series of sequential chemical reactions known as multi-step synthesis. fiveable.me This systematic approach allows for the precise assembly of the target compound from simpler starting materials. fiveable.me
One documented method for synthesizing this compound involves refluxing precursor compounds with anhydrous potassium carbonate (K₂CO₃) and acetamide (B32628) under an argon atmosphere, which can yield a crude product of 75%. Another multi-step route begins with 6-bromoisatin, which is reacted with pyruvic acid to form 7-bromoquinoline-2,4-carboxylic acid. google.com This intermediate undergoes further transformations, including reaction with nitrobenzene (B124822) to yield 7-bromoquinoline-4-carboxylic acid, followed by esterification with methanol (B129727). The resulting methyl ester is then subjected to a palladium-catalyzed reaction with a protected amine (Boc-aniline) and subsequent deprotection to yield an aminoquinoline derivative, illustrating a pathway from a brominated precursor to an amino-substituted quinoline (B57606) core. google.com
Table 1: Example of a Multi-Step Synthesis Approach
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 6-Bromoisatin | Pyruvic Acid | 7-Bromoquinoline-2,4-dicarboxylic acid |
| 2 | 7-Bromoquinoline-2,4-dicarboxylic acid | Nitrobenzene | 7-Bromoquinoline-4-carboxylic acid |
| 3 | 7-Bromoquinoline-4-carboxylic acid | Methanol | 7-Bromoquinoline-4-carboxylic acid methyl ester |
| 4 | 7-Bromoquinoline-4-carboxylic acid methyl ester | NH₂Boc, Pd(OAc)₂, Xantphos | 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylic acid methyl ester |
| 5 | 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylic acid methyl ester | HCl/Methanol | 7-Aminoquinoline-4-carboxylic acid methyl ester |
Data derived from a synthetic patent for a related quinoline derivative. google.com
Chemoselectivity, the ability to react with one functional group in the presence of others, is crucial in the synthesis of complex molecules. In the context of quinoline chemistry, palladium-catalyzed reactions are often employed to achieve high selectivity. For instance, in a molecule containing both iodo and bromo substituents, such as 3-bromo-2-iodoquinoline, a palladium catalyst can selectively facilitate aminocarbonylation at the more reactive C-I bond, leaving the C-Br bond intact for subsequent modifications. researchgate.net
Another example of chemoselectivity is seen in the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives. researchgate.net Starting with 5-amino-7-bromoquinolin-8-ol, the reaction with various sulfonyl chlorides occurs exclusively at the hydroxyl group, affording the sulfonate ester without affecting the amino group. researchgate.net This demonstrates how careful selection of reagents and conditions can direct the reaction to a specific site on a multi-functionalized quinoline ring. researchgate.net
Synthesis of Key Intermediates for this compound Derivatization
The creation of derivatives often relies on the synthesis of versatile intermediates that can be further functionalized. Brominated quinolones and amino-brominated quinolines are two such important classes of precursors.
Brominated quinolones are valuable intermediates for building more complex quinoline structures. mdpi.comnih.gov A common method for their preparation is the direct bromination of a quinolone core. For example, 4-quinolone can be brominated by refluxing it in acetic acid with bromine. vcu.edu Similarly, 8-hydroxyquinoline (B1678124) can be readily brominated using N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) to produce 7-bromoquinolin-8-ol (B152725) or 5,7-dibromo-8-hydroxyquinoline, depending on the stoichiometry. acgpubs.orgmdpi.com
A specific and important intermediate, 7-bromoquinolin-2(1H)-one, has been synthesized in a process that leads exclusively to the 7-substituted isomer. researchgate.net This intermediate can then be converted to 7-bromo-2-chloroquinoline (B1339914) in high yield by reacting it with phosphorus oxychloride. researchgate.net These halogenated intermediates are primed for subsequent reactions, such as nucleophilic substitutions or cross-coupling reactions, to introduce further diversity.
Table 2: Selected Methods for Brominating Quinolone Scaffolds
| Starting Material | Brominating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | N-Bromosuccinimide (NBS) | Chloroform | 7-Bromoquinolin-8-ol | mdpi.com |
| 8-Hydroxyquinoline | Bromine (2.1 eq) | Chloroform | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |
| 4-Quinolone | Bromine (1.0 eq) | Acetic Acid, reflux | Brominated 4-quinolone | vcu.edu |
Amino-brominated quinolines serve as foundational scaffolds for developing a wide array of derivatives. A well-established multi-step synthesis to produce such a precursor starts from 8-hydroxyquinoline. mdpi.com The process involves:
Bromination: Reaction with N-bromosuccinimide (NBS) to yield 7-bromoquinolin-8-ol.
Nitration: Treatment with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) introduces a nitro group, typically at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄), yielding 5-amino-7-bromoquinolin-8-ol. mdpi.com
Another advanced strategy involves the palladium-catalyzed amination of a bromoquinoline intermediate. For instance, 7-bromoquinoline-4-carboxylic acid methyl ester can be coupled with a protected amine (NH₂Boc) using a palladium acetate (B1210297) catalyst and a Xantphos ligand. google.com The protecting group is subsequently removed to furnish the free amine, 7-aminoquinoline-4-carboxylic acid methyl ester. google.com This method highlights the use of modern cross-coupling chemistry to form C-N bonds in the synthesis of amino-brominated quinoline precursors.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comgoogle.com This technology has been successfully applied to the synthesis of quinoline derivatives. researchgate.net
A notable application is in palladium-catalyzed cross-coupling reactions. For example, the Suzuki coupling between 7-bromoquinolin-2(1H)-one and quinoline-3-boronic acid can be efficiently performed under microwave irradiation to produce biquinoline derivatives. researchgate.net Similarly, microwave heating at 90–100 °C has been used for the chemoselective Suzuki coupling of di- and tri-substituted haloquinazolines, demonstrating its utility in complex, multi-step, one-pot sequences. mdpi.com The use of microwave irradiation in conjunction with solid supports like silica (B1680970) gel has also proven effective for synthesizing various substituted pyrido[3,2-g]quinolines, showing significant improvements in reaction yields over classical heating. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave Method | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Skraup Synthesis | 3 hours | 15 minutes | Reduced reaction time | mdpi.com |
| Friedländer Synthesis | 150-220°C, catalyst-free | 160°C, 5 minutes (with acetic acid) | Faster, milder conditions | researchgate.net |
Advanced Synthetic Transformations Involving this compound as a Building Block
This compound serves as a versatile building block for the synthesis of more complex molecules through various advanced synthetic transformations. These reactions leverage the reactivity of the bromine substituent and the amino group to introduce diverse functionalities, leading to the creation of novel quinoline derivatives with potential applications in medicinal chemistry and materials science.
Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to this compound and its derivatives to introduce aryl or heteroaryl substituents at the 7-position. This reaction typically involves the use of a palladium catalyst, a base, and a boronic acid or ester.
Microwave-assisted Suzuki cross-coupling has been utilized for the preparation of 3,7'-biquinoline derivatives. researchgate.net This was achieved by reacting 7-bromoquinolin-2(1H)-ones with quinolin-3-ylboronic acid in the presence of a palladium catalyst. researchgate.net In some instances, the amino group of the quinoline is protected during the coupling reaction. The reaction of 7-bromo-2-alkoxyquinoline derivatives with boronic acids under microwave irradiation in the presence of PdCl2(PPh3)2 and Na2CO3 has also been reported to produce dimeric quinoline moieties in excellent yields. researchgate.net The use of dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, has been shown to be effective in the Suzuki-Miyaura coupling of bromoquinoline compounds, even at room temperature. nih.gov
Table 1: Examples of Suzuki Cross-Coupling Reactions with Bromoquinoline Derivatives
| Bromoquinoline Derivative | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 7-Bromoquinolin-2(1H)-one | Quinolin-3-ylboronic acid | Pd catalyst, microwave | 3,7'-Biquinoline derivative | - | researchgate.net |
| 2-Alkoxy-7-bromoquinoline | Boronic acids | PdCl2(PPh3)2/Na2CO3, microwave | Dimeric quinoline moiety | Excellent | researchgate.net |
| Bromoquinoline compound | Boronate ester | SPhos/Pd catalyst | trans-Olefin | - | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of haloquinolines, including this compound. In this reaction, the bromine atom is displaced by a nucleophile. The presence of electron-withdrawing groups on the quinoline ring can activate the substrate towards SNAr.
The bromine atom at the 7-position of the quinoline ring can be substituted by various nucleophiles. For instance, the bromine atom can be replaced by amines, thiols, or alkoxides. The presence of a nitro group, which is strongly electron-withdrawing, on the bromoquinoline ring can activate the adjacent bromo group for nucleophilic substitution. actascientific.comnih.gov This strategy has been used to synthesize 6-piperazinyl and 6-morpholinyl quinolines from 6-bromo-5-nitroquinoline. nih.gov The bromine atom's electron-withdrawing nature activates the quinoline ring for SNAr at position 4. vulcanchem.com
The general mechanism for SNAr involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The leaving group then departs, restoring the aromaticity of the ring. pressbooks.pub
Amination Reactions
Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, are widely used for the synthesis of aminoquinoline derivatives from their corresponding bromo counterparts. wikipedia.org This reaction allows for the formation of a carbon-nitrogen bond between the quinoline scaffold and an amine.
The Buchwald-Hartwig amination has been successfully employed for the amination of various bromoquinolines. mdpi.com The choice of ligand is crucial for the success of these reactions. acs.org For example, the use of specific palladium-based catalysts with ligands like L6 has enabled the cross-coupling of 8-aminoquinoline (B160924) with 8-bromoquinolines in excellent yields. acs.org Nickel-catalyzed amination of heteroaryl bromides, including 3- and 7-bromoquinolines, has also been reported to proceed in high yields. chemrxiv.org The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product. wikipedia.org
Table 2: Examples of Amination Reactions with Bromoquinolines
| Bromoquinoline Derivative | Amine | Catalyst System | Product | Yield | Reference |
| 8-Bromoquinolines | 8-Aminoquinoline | Pd-based catalyst with L6 ligand | Diaminoquinoline derivatives | 88-94% | acs.org |
| 3- and 7-Bromoquinolines | Piperidine | Ni(4-tBustb)3/Zn/DABCO | Aminated quinolines | High | chemrxiv.org |
Sulfonation Reactions
Sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid group (-SO3H) onto the quinoline ring. This reaction is typically carried out using fuming sulfuric acid (a mixture of H2SO4 and SO3) or chlorosulfuric acid. libretexts.orgnumberanalytics.com
The sulfonation of aromatic rings proceeds through the attack of an electrophile, which can be HSO3+ or neutral SO3, on the aromatic ring. libretexts.orgmasterorganicchemistry.com This is followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The sulfonation of quinoline precursors can be a key step in the synthesis of more complex molecules. The reaction is reversible, with sulfonation favored in strong acid and desulfonation favored in hot, dilute aqueous acid. libretexts.org Trifluoroacetic acid (TFA) has also been reported to promote the sulfonation of bromoquinolines. researchgate.net
Nitration of Bromoquinolines for Further Functionalization
Nitration, the introduction of a nitro group (-NO2) onto the quinoline ring, is another important electrophilic aromatic substitution reaction. This is typically achieved using a mixture of nitric acid and sulfuric acid. acs.org The nitro group is a strong electron-withdrawing group and can serve as a precursor for an amino group through reduction.
The nitration of bromoquinolines has been investigated as a strategy for polyfunctionalization. actascientific.comsemanticscholar.org The nitro group can activate an adjacent bromo group towards nucleophilic substitution. nih.gov For example, the direct nitration of 6,8-dibromoquinoline (B11842131) yields the 5-nitro derivative, which can then be used to introduce other functional groups. nih.govnih.gov The reduction of the nitro group to an amino group can be achieved using reagents like iron or tin in the presence of acid. researchgate.net
Table 3: Example of Nitration of a Bromoquinoline
| Bromoquinoline Derivative | Reagents | Product | Yield | Reference |
| 6,8-Dibromoquinoline | Nitrating agent | 6,8-Dibromo-5-nitroquinoline | 96% | nih.gov |
Formation of Biquinoline and Trimer Quinoline Derivatives
The synthesis of biquinoline and trimer quinoline derivatives from bromoquinoline precursors can be achieved through various coupling reactions. These reactions allow for the construction of larger, more complex quinoline-based architectures.
The preparation of 3,6'- and 3,7'-biquinoline derivatives has been accomplished via microwave-assisted Suzuki cross-coupling of N-protected 6- or 7-bromoquinolin-2(1H)-ones with quinolin-3-ylboronic acid. researchgate.net The formation of dimeric quinoline moieties has also been achieved through the Suzuki coupling of 2-alkoxy-7-bromoquinoline derivatives with boronic acids. researchgate.net Furthermore, trimeric quinoline derivatives have been synthesized from the corresponding boronic acids derived from these dimeric structures. researchgate.net The dimerization of 6-bromoquinoline (B19933) derivatives to form biquinolines can also be achieved using Ni(0). acs.org
Iii. Derivatization and Functionalization of 7 Bromoquinolin 2 Amine for Research Applications
Strategic Functionalization at the Amine Position
The amino group at the 2-position of the quinoline (B57606) ring is a key nucleophilic center, enabling a variety of chemical transformations. These modifications are often pursued to explore structure-activity relationships by introducing groups that can alter solubility, engage in hydrogen bonding, or occupy specific pockets in biological targets.
The primary amine of 7-Bromoquinolin-2-amine readily undergoes acylation and alkylation. lumenlearning.comwikipedia.org These are fundamental reactions for attaching a wide range of substituents to the nitrogen atom.
Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. lumenlearning.com This reaction is typically straightforward and proceeds without the need for heating. The resulting N-acyl compounds can introduce carbonyl functionalities, which may act as hydrogen bond acceptors.
Alkylation introduces alkyl groups onto the amine nitrogen via reaction with alkyl halides. wikipedia.orglibretexts.org As a primary amine, this compound can be susceptible to over-alkylation, leading to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org To achieve selective mono-alkylation, reaction conditions such as using a large excess of the amine may be employed. libretexts.org Reductive amination is another method to introduce alkyl groups. These reactions are crucial for synthesizing derivatives with altered lipophilicity and steric profiles.
| Reaction | Reagent Class | Product Class | Typical Conditions |
| Acylation | Acyl Halides, Acid Anhydrides | N-Acyl-7-bromoquinolin-2-amines (Amides) | Aprotic solvent, often with a mild base to scavenge acid byproduct. |
| Alkylation | Alkyl Halides | N-Alkyl-7-bromoquinolin-2-amines | Polar solvent; control of stoichiometry is key to minimize over-alkylation. |
| Reductive Amination | Aldehydes, Ketones | N-Alkyl-7-bromoquinolin-2-amines | Reducing agent (e.g., NaBH₃CN) in an appropriate solvent. |
The synthesis of sulfonamides from this compound introduces a valuable pharmacophore known for its diverse biological activities. The standard method involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base. nih.gov Bases such as triethylamine (B128534) or pyridine (B92270) are commonly used to neutralize the hydrochloric acid generated during the reaction, driving it to completion and resulting in good yields. nih.gov This reaction attaches the sulfonyl group to the amine, creating a stable sulfonamide linkage. The synthesis of quinoline-5,8-dione derivatives incorporating aryl sulfonamides has been achieved through direct nucleophilic amination, highlighting the utility of this functional group in creating complex quinoline structures. ripublication.com
Strategic Functionalization at the Bromine Position
The bromine atom at the C7 position serves as an excellent synthetic handle for introducing new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. This is primarily accomplished through transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex aromatic compounds. eie.grresearchgate.net
Palladium catalysts are exceptionally versatile for forming new bonds at the site of the aryl bromide. eie.gr The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, a subsequent step such as transmetalation or coordination of a nucleophile, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
C-C Coupling Reactions:
Suzuki Coupling: This reaction couples the 7-bromoquinoline (B152726) with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. consensus.app It is a robust method used to synthesize biaryl compounds. researchgate.net The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. rsc.org This approach was envisioned for preparing 7-phenyl-2-aminoquinolines, where the key quinoline-aryl bond was constructed via Suzuki coupling. nih.gov
Heck Reaction: The Heck reaction creates a C-C bond by coupling this compound with an alkene, such as an acrylate (B77674) or styrene. iitk.ac.inwikipedia.orgmdpi.com The reaction requires a palladium catalyst and a base. wikipedia.org It is a powerful method for the vinylation of aryl halides and has been used to synthesize substituted quinolines. mdpi.comorganic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between the 7-bromoquinoline and a terminal alkyne. mdpi.comnrochemistry.com It is unique in its use of a dual catalyst system, typically involving a palladium complex and a copper(I) salt co-catalyst (e.g., CuI). nrochemistry.comwikipedia.org The reaction is run under mild, basic conditions and is highly tolerant of various functional groups. wikipedia.org It has been successfully applied to bromoquinolines to create alkynyl-substituted derivatives. arkat-usa.org
C-N Coupling (Buchwald-Hartwig Amination): This reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgprinceton.edu For this compound, this reaction would typically involve protecting the existing 2-amino group before reacting the 7-bromo position with another amine, amide, or related nitrogen nucleophile. beilstein-journals.org The reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, Xantphos, BrettPhos) and a base to facilitate the coupling. wikipedia.orgbeilstein-journals.orgmit.edursc.org
C-S Coupling: The formation of carbon-sulfur bonds can also be achieved using palladium catalysis. This reaction couples the 7-bromo position with a thiol or a sulfur-containing nucleophile, proceeding through a catalytic cycle similar to that of C-N and C-O couplings. eie.gr
| Coupling Reaction | Coupling Partner | Catalyst System (Examples) | Key Features |
| Suzuki | Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ + Base (e.g., Na₂CO₃, K₂CO₃) | Forms C(sp²)-C(sp²) bonds; creates biaryl structures. consensus.apprsc.org |
| Heck | Alkenes | Pd(OAc)₂, Pd(PPh₃)₄ + Base (e.g., Et₃N) | Forms C-C bonds with alkenes; vinylation of the quinoline ring. wikipedia.orgmdpi.com |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI + Base (Amine) | Forms C(sp²)-C(sp) bonds; introduces alkynyl groups. nrochemistry.comwikipedia.org |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, Pd(OAc)₂ + Ligand (e.g., Xantphos, BINAP) + Base | Forms C-N bonds; arylation of nitrogen nucleophiles. wikipedia.orgbeilstein-journals.org |
While palladium is the most prominent metal, other transition metals can also mediate cross-coupling reactions. eie.grresearchgate.net The Sonogashira reaction, for instance, relies on the synergistic action of both palladium and copper. wikipedia.org Copper can also be used independently in Ullmann-type reactions, which are historically significant for forming C-N and C-O bonds, although they often require harsher conditions than their palladium-catalyzed counterparts. princeton.edu These metal-mediated transformations are indispensable tools in modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors like this compound. researchgate.net
Modifications of the Quinoline Ring System
Beyond direct functionalization at the C2-amine and C7-bromo positions, the quinoline ring itself can be further modified to access novel derivatives. The quinoline nucleus is a versatile scaffold in medicinal chemistry, and its modification can significantly impact biological activity. mdpi.com
One important strategy is electrophilic aromatic substitution. For example, the nitration of bromoquinoline substrates can introduce a nitro group onto the carbocyclic ring. nih.gov The position of nitration is directed by the existing substituents. Such a modification is not merely an addition; it can fundamentally alter the electronic properties of the ring system. A nitro group, being strongly electron-withdrawing, can activate adjacent halides (like the bromine at C7) toward nucleophilic aromatic substitution (SNAr), providing an alternative pathway for functionalization that complements metal-catalyzed methods. nih.gov This highlights how sequential modifications of the quinoline core can unlock access to a wider chemical space.
Introduction of Additional Halogen Substituents
The introduction of further halogen atoms onto the this compound core can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives. The directing effects of the existing amino and bromo substituents play a crucial role in determining the regioselectivity of subsequent halogenation reactions.
The amino group at the 2-position is a potent activating group and directs electrophilic aromatic substitution to the ortho and para positions. In the case of the quinoline ring system, this corresponds to the 3-position. Research on the halogenation of 2-aminoquinoline (B145021) has demonstrated that bromination can occur at the 3-position to yield 2-amino-3-bromoquinoline . Therefore, direct halogenation of this compound is expected to introduce a halogen atom at the 3-position.
Furthermore, studies on the bromination of other amino-substituted quinolines, such as 8-aminoquinoline (B160924), have shown that di-bromination can occur at the 5 and 7-positions, yielding 5,7-dibromo-8-aminoquinoline acgpubs.org. This suggests that under appropriate conditions, halogenation of this compound could also potentially occur at the 5-position of the carbocyclic ring, in addition to the 3-position. The use of different halogenating agents and reaction conditions can be employed to control the extent and position of halogenation.
Table 1: Potential Halogenated Derivatives of this compound
| Derivative Name | Structure | Potential Synthetic Route | Key Reagents |
| 3,7-Dibromoquinolin-2-amine | ![]() | Electrophilic bromination | Br₂, suitable solvent |
| 7-Bromo-3-chloroquinolin-2-amine | ![]() | Electrophilic chlorination | N-Chlorosuccinimide (NCS) |
| 5,7-Dibromoquinolin-2-amine | ![]() | Electrophilic bromination | Excess Br₂, harsh conditions |
Incorporation of Hydroxyl and Methoxy (B1213986) Groups
The introduction of hydroxyl and methoxy groups can significantly alter the pharmacological and physicochemical properties of this compound, such as solubility, hydrogen bonding capacity, and receptor interaction. Several synthetic strategies can be employed for the incorporation of these functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 7-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups or under forcing conditions. The reaction of dihaloquinolines, such as 5,7-dibromoquinoline, with sodium methoxide (B1231860) has been shown to produce a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline (B1376925) google.com. This indicates that the bromine at the 7-position can be displaced by a methoxide or hydroxide (B78521) nucleophile to introduce a methoxy or hydroxyl group, respectively. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures google.comfishersci.fi. The use of a base is often required to facilitate the reaction chemguide.co.uk.
Transition-Metal-Catalyzed Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds. For instance, the Ullmann condensation, which typically uses a copper catalyst, can be employed for the methoxylation of aryl halides . This method involves the reaction of the bromo-substituted quinoline with methanol (B129727) in the presence of a copper salt and a ligand.
More modern approaches include palladium-catalyzed cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance. While direct hydroxylation can be challenging, a two-step process involving borylation followed by oxidation can be utilized. Alternatively, transition-metal-free methods for the hydroxylation of aryl halides have also been developed, which may offer a more direct route to the desired hydroxylated derivatives whiterose.ac.ukwhiterose.ac.uk.
Table 2: Potential Hydroxylated and Methoxylated Derivatives of this compound
| Derivative Name | Structure | Potential Synthetic Route | Key Reagents |
| 7-Hydroxyquinolin-2-amine | ![]() | Nucleophilic aromatic substitution | NaOH or KOH, polar aprotic solvent |
| 7-Methoxyquinolin-2-amine | Nucleophilic aromatic substitution | NaOCH₃, polar aprotic solvent | |
| 7-Methoxyquinolin-2-amine | ![]() | Ullmann condensation | CuI, 1,10-phenanthroline, K₂CO₃, DMF |
Iv. Biological Activity and Medicinal Chemistry Research of 7 Bromoquinolin 2 Amine Derivatives
Structure-Activity Relationship (SAR) Studies of 7-Bromoquinolin-2-amine Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound derivatives, these studies have provided valuable insights into how chemical modifications influence their therapeutic effects.
Influence of Substituent Position and Nature on Biological Activity
The biological activity of quinoline (B57606) derivatives is significantly influenced by the type and position of substituents on the quinoline ring. The placement of a bromine atom at the 7-position and an amino group at the 2-position of the quinoline core creates a unique electronic and steric environment that dictates its interaction with biological targets.
SAR studies have revealed that modifications at various positions of the quinoline ring can either enhance or diminish the biological activity. For instance, in a series of quinoline derivatives, the presence of a substituent at the 3-position of the quinoline ring was found to be critical for antagonist potency against the α2C-adrenoceptor. researchgate.net Furthermore, research on pentacyclic benzimidazole (B57391) derivatives has shown that both the position (C-7 or C-11) and the nature of the substituent (amino or amido) strongly affect their antiproliferative activity. mdpi.com Specifically, derivatives with an N,N-dimethylaminopropyl amino side chain at the C-7 position of the pentacyclic skeleton demonstrated the most potent activity. mdpi.com
The nature of the substituent also plays a pivotal role. For example, the introduction of different amino groups to 5,7-dibromo-2-methyl-8-hydroxyquinoline resulted in derivatives with significantly enhanced antimicrobial activity compared to the parent compound. nih.gov While a direct correlation between the structural modifications and the minimum inhibitory concentrations (MIC) was not established, it was observed that all derivatives were more effective against gram-positive bacteria. nih.gov
The following table summarizes the influence of substituent modifications on the biological activity of quinoline derivatives based on various studies.
| Parent Scaffold | Modification | Position of Modification | Observed Effect on Biological Activity |
| Quinoline | Introduction of various substituents | 3-position | Critical for α2C-adrenoceptor antagonist potency researchgate.net |
| Pentacyclic Benzimidazole | N,N-dimethylaminopropyl amino side chain | C-7 | Most potent antiproliferative activity mdpi.com |
| 5,7-dibromo-2-methyl-8-hydroxyquinoline | Introduction of various amino groups | 5 and 7-positions | Significant increase in antimicrobial activity nih.gov |
Fragment-Based Drug Discovery utilizing this compound Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. drugdiscoverychemistry.comnih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. drugdiscoverychemistry.com
The this compound scaffold and its derivatives are well-suited for FBDD due to their relatively small size and the presence of versatile functional groups that allow for chemical elaboration. For instance, some synthesized 7-bromoquinoline-5,8-dione derivatives containing aryl sulphonamides were considered as fragments due to their low molecular weight and reasonable lipophilicity. researchgate.net These fragments can serve as starting points for the development of more complex and potent inhibitors. The use of techniques like NMR chemical shift mapping and computational docking can help identify how these fragments bind to their targets, guiding subsequent optimization efforts. nih.gov
Antimicrobial Research
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with studies investigating their activity against a range of bacteria and fungi.
Antibacterial Activity of Derivatives
Numerous studies have highlighted the antibacterial properties of quinoline derivatives. biointerfaceresearch.com For example, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline showed significant activity against both gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov All the tested derivatives were found to be more effective against gram-positive bacteria. nih.gov
In another study, newly synthesized 7-substituted quinolin-8-ol derivatives were evaluated for their in vitro antibacterial activity. One particular hybrid compound exhibited excellent antibacterial capacity, with a minimum inhibitory concentration (MIC) value of 10 μg/mL against S. aureus and 20 μg/mL against B. subtilis, E. coli, and Xanthomonas fragariae, comparable to the standard antibiotic nitroxoline. researchgate.net The table below presents the MIC values of selected quinoline derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) |
| 7-substituted quinolin-8-ol hybrid | Staphylococcus aureus | 10 researchgate.net |
| 7-substituted quinolin-8-ol hybrid | Bacillus subtilis | 20 researchgate.net |
| 7-substituted quinolin-8-ol hybrid | Escherichia coli | 20 researchgate.net |
| 7-substituted quinolin-8-ol hybrid | Xanthomonas fragariae | 20 researchgate.net |
Antifungal Activity of Derivatives
The antifungal potential of this compound derivatives has also been an area of active research. Studies have shown that various substituted quinolines possess activity against different fungal species. For example, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline were found to be active against the yeast Candida albicans. nih.gov
Furthermore, a study on 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols demonstrated their in vitro antifungal activity against a panel of fungi including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov The 5,7-dibromo derivative was among the most fungitoxic compounds tested. nih.gov The following table shows the antifungal activity of a selection of quinoline derivatives.
| Compound/Derivative | Fungal Strain | Activity |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Candida albicans | Significant nih.gov |
| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes | Highly fungitoxic nih.gov |
Mechanism of Antimicrobial Action (e.g., Dihydropteroate (B1496061) Synthase Inhibition)
One of the key mechanisms by which some quinoline derivatives exert their antimicrobial effect is through the inhibition of essential bacterial enzymes. Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov This pathway is responsible for producing tetrahydrofolate, a vital precursor for the synthesis of nucleic acids and certain amino acids. Inhibition of DHPS disrupts this pathway, leading to bacterial growth inhibition. nih.gov
Sulfonamides are a well-known class of antibiotics that act by competitively inhibiting DHPS. nih.gov Research has shown that certain 7-bromoquinoline (B152726) derivatives, particularly those incorporating aryl sulphonamide moieties, also target this enzyme. researchgate.net Molecular docking studies have indicated that these compounds can interact with the bacterial dihydropteroate synthase. researchgate.net This suggests that the this compound scaffold can be utilized to design novel DHPS inhibitors, potentially overcoming existing resistance to sulfonamide antibiotics. nih.gov
Anticancer Research and Antitumor Potency
The development of novel anticancer agents is a significant area of focus for derivatives of the quinoline nucleus. The presence and position of substituents like bromine and amine groups can profoundly influence the biological activity of these compounds, including their ability to inhibit cancer cell growth, induce programmed cell death, and interact with key cellular targets.
Research into the antiproliferative effects of bromoquinoline derivatives has demonstrated significant activity against a variety of human cancer cell lines. While studies specifically on this compound derivatives are limited, research on structurally related bromoquinolines provides insight into their potential. For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values in the low micromolar range. researchgate.net Similarly, a series of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones displayed significant IC50 values ranging from 1.31 to 11.04 μM against gastric (AGS) and leukemia (HL-60) cancer cell lines. researchgate.net These findings underscore the potential of the bromoquinoline scaffold as a basis for developing potent antiproliferative agents.
Table 1: Antiproliferative Activity of Selected Bromoquinoline Derivatives Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 5,7-Dibromo-8-hydroxyquinolines | C6 (Rat Brain Tumor) | 6.7 - 25.6 | researchgate.net |
| HeLa (Cervix Carcinoma) | 6.7 - 25.6 | researchgate.net | |
| HT29 (Colon Carcinoma) | 6.7 - 25.6 | researchgate.net | |
| 6-Bromo-7-anilino-1-arylisoquinolinequinones | AGS (Gastric Adenocarcinoma) | 1.31 - 11.04 (µM) | researchgate.net |
| HL-60 (Leukemia) | 1.31 - 11.04 (µM) | researchgate.net |
A primary mechanism through which many quinoline-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on related bromo-quinazoline derivatives have shown they can cause a significant decrease in cancer cell numbers in a dose-dependent manner by triggering apoptosis. nih.gov This process is often confirmed by observing characteristic cellular changes such as internucleosomal DNA fragmentation and the activation of key executioner enzymes like caspase-3. nih.gov
Further investigations into the apoptotic mechanisms of quinoline derivatives reveal the involvement of the intrinsic, or mitochondrial, pathway. For example, treatment of MCF-7 breast cancer cells with a tetrahydrobenzo[h]quinoline derivative led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a significant increase in the expression of the pro-apoptotic protein Bax. tbzmed.ac.ir This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in cell death. tbzmed.ac.ir
Human Topoisomerase I (Top1) is a vital nuclear enzyme that resolves topological stress in DNA during replication and transcription, making it a well-established target for anticancer drugs. nih.gov The mechanism of many Top1 inhibitors involves the stabilization of a transient intermediate known as the Top1-DNA cleavage complex, which leads to lethal double-strand breaks in DNA. nih.gov
Bromoquinoline derivatives have been identified as potential inhibitors of this enzyme. Specifically, research has demonstrated that compounds such as 5,7-dibromo-8-hydroxyquinoline can effectively suppress the activity of Topoisomerase I, preventing the relaxation of supercoiled plasmid DNA in enzymatic assays. researchgate.net Furthermore, related heterocyclic systems like 7-azaindenoisoquinolines have been specifically designed to enhance interactions with the Top1-DNA complex. nih.govnih.gov Theoretical calculations suggest that introducing nitrogen into the aromatic system facilitates the formation of a charge-transfer complex with DNA, thereby improving the π-π stacking interactions necessary for stabilizing the cleavage complex. nih.gov This highlights the potential for the planar aromatic structure of 7-bromoquinoline derivatives to serve as a scaffold for developing new Topoisomerase I inhibitors.
A crucial aspect of anticancer drug development is assessing the selective cytotoxicity of a compound, meaning its ability to kill cancer cells while sparing normal, healthy cells. Research on bromo-substituted quinazolines and quinolines has included evaluations against non-tumorigenic cell lines to determine their selectivity profile.
For instance, a study on 6-bromo quinazoline-4(3H)-one derivatives tested the most potent compound against the normal human lung fibroblast cell line, MRC-5. nih.govnih.gov The compound displayed an IC50 value of 84.20 µM against MRC-5 cells, which was significantly higher than its IC50 values against MCF-7 (15.85 µM) and SW480 (17.85 µM) cancer cell lines, suggesting a degree of selectivity for cancer cells. nih.govnih.gov In another study, the cytotoxicity of a copper complex with 7-bromo-8-hydroxyquinoline was evaluated on the noncancerous Cos-7 cell line. mdpi.com While the complex showed antiproliferative activity, it was not selective and demonstrated a toxicity profile similar to that of the ligand by itself. mdpi.com
Table 2: Cytotoxicity of a 6-Bromo Quinazoline (B50416) Derivative Against Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | nih.gov |
| SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 | nih.gov |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | nih.gov |
Other Pharmacological Activities of Derivatives
Beyond anticancer research, the versatile quinoline scaffold has been explored for a range of other therapeutic applications, including the treatment of infectious diseases.
The 4-aminoquinoline (B48711) core is the foundation for some of the most important antimalarial drugs, including chloroquine (B1663885). scienceopen.com Structure-activity relationship (SAR) studies have extensively detailed the molecular features required for potent antiplasmodial activity. nih.gov A critical feature for the activity of chloroquine and its analogues is the presence of a chlorine atom at the 7-position of the quinoline ring. scienceopen.com This substituent is believed to be crucial for the drug's ability to accumulate in the parasite's acidic food vacuole and inhibit hemozoin formation. nih.gov
SAR studies have also investigated the effect of replacing the 7-chloro group with other halogens or functional groups. This research indicates that substitution with a bromine atom, a methyl group, or a trifluoromethyl group at the 7-position generally leads to a decrease in antimalarial activity compared to the 7-chloro counterpart. nih.gov Despite this, novel 4-aminoquinoline derivatives continue to be synthesized and tested against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of Plasmodium falciparum, showing activity in the nanomolar range. nih.govbohrium.com This ongoing research seeks to identify new compounds that can overcome existing resistance mechanisms.
Table 3: In Vitro Antimalarial Activity of a Hybrid 4-Amino-7-Chloroquinoline Derivative
| Compound | P. falciparum Strain | EC50 (µM) | Reference |
|---|---|---|---|
| Hybrid 4b | 3D7 (Chloroquine-Sensitive) | 0.0130 ± 0.0002 | nih.gov |
| K1 (Chloroquine-Resistant) | 0.02 ± 0.01 | nih.gov |
Anti-inflammatory Activity
The quinoline nucleus is a key structural component in a variety of compounds exhibiting anti-inflammatory properties. nih.gov Research into the anti-inflammatory potential of quinoline derivatives has explored various mechanisms of action, including the inhibition of key inflammatory mediators.
A study on 3-bromo isoquinoline (B145761) derivatives, which share a similar bromo-substituted heterocyclic core with this compound, demonstrated noteworthy analgesic and anti-inflammatory activity. jptcp.com These derivatives were synthesized via Suzuki coupling and evaluated for their biological activities. jptcp.com
In a different study, fluorine-substituted benzo[h]quinazoline-2-amine derivatives were designed and synthesized as potential NF-κB inhibitors. nih.gov The transcription factor NF-κB plays a critical role in the inflammatory response. One of the synthesized compounds significantly reduced the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling pathway. nih.gov
Furthermore, a series of novel quinoline derivatives bearing azetidinone scaffolds were synthesized and evaluated for their anti-inflammatory and analgesic activities using the carrageenan-induced rat paw edema model. nih.gov Several of these compounds exhibited significant anti-inflammatory activity. nih.gov
While these studies provide evidence for the anti-inflammatory potential of the broader class of quinoline and bromo-substituted heterocyclic compounds, specific research on the anti-inflammatory activity of derivatives of this compound is needed to determine their specific efficacy and mechanisms of action.
Receptor Ligand Studies (e.g., 5-HT3 Receptor)
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly that induced by chemotherapy. nih.govacs.org The general pharmacophore for 5-HT3 receptor antagonists includes an aromatic moiety, a hydrogen bond acceptor, and a basic amine. nih.govacs.org The quinoline and quinazoline scaffolds have been explored for the development of potent 5-HT3 receptor ligands. nih.govacs.org
A study on the structure-activity relationships of a series of (iso)quinoline and quinazoline compounds for 5-HT3 receptor affinity revealed that specific substitutions on the heterocyclic ring system significantly influence binding. nih.govacs.org For example, the replacement of a 6-chloro atom with hydrogen in certain quinazoline analogs led to an increase in affinity for the 5-HT3A receptor when other positions were substituted with hydrogen, hydroxyl, or amino groups. acs.org
While these findings provide a framework for the design of quinoline-based 5-HT3 receptor ligands, there is a lack of specific studies in the reviewed literature that have synthesized and evaluated derivatives of this compound for their binding affinity and functional activity at the 5-HT3 receptor. The presence of the bromo and amino groups on the quinoline ring of this compound offers a unique starting point for the design of novel ligands that could potentially interact with the 5-HT3 receptor. Further research is warranted to explore this potential.
Preclinical and Clinical Translation Potential
The preclinical development of a potential therapeutic agent involves a comprehensive evaluation of its biological activity, safety, and pharmacokinetic properties. nih.gov This stage is crucial for determining whether a compound has the potential to be advanced into clinical trials.
For antiviral drug development, the preclinical phase includes in vitro testing for antiviral activity and cytotoxicity, followed by in vivo studies to assess pharmacokinetics and toxicology. nih.gov Similarly, the preclinical evaluation of anti-inflammatory agents involves in vitro assays to determine efficacy and mechanism of action, as well as in vivo models of inflammation. researchgate.net
While the broader class of quinoline derivatives has a well-established history in medicinal chemistry, with some compounds progressing to clinical use for various indications, there is no specific information available in the reviewed literature regarding the preclinical or clinical translation of this compound derivatives. nih.gov The journey of a compound from initial synthesis to a clinically approved drug is a long and complex process that requires extensive research and development. mdpi.com Future studies focused on the specific biological activities and safety profiles of this compound derivatives will be necessary to ascertain their potential for preclinical and eventual clinical translation.
V. Computational and Theoretical Studies of 7 Bromoquinolin 2 Amine
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to understand how a ligand, such as 7-Bromoquinolin-2-amine or its derivatives, might interact with a biological target, typically a protein or enzyme. Such studies are foundational in rational drug design, helping to identify potential therapeutic targets and optimize lead compounds. openmedicinalchemistryjournal.comnih.gov
Molecular docking simulations are employed to predict the binding affinity and the specific mode of interaction between a ligand and a target protein. While specific docking studies for this compound are not extensively detailed in publicly available literature, research on structurally related 7-substituted aminoquinoline derivatives provides significant insights into their potential binding behaviors. nih.govtandfonline.com
These studies often involve docking a series of related compounds into the active site of a target protein to understand their structure-activity relationships (SAR). The binding affinity is typically expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. For instance, studies on 7-chloro-4-aminoquinoline derivatives have shown that modifications to the amino group and substitutions on the quinoline (B57606) ring significantly influence the binding affinity to targets like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). tandfonline.com The interactions commonly observed include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds involving the bromine atom. The amino group at the 2-position and the bromine at the 7-position of this compound are expected to play crucial roles in its binding interactions. The amino group can act as a hydrogen bond donor, while the bromine atom can participate in halogen bonding, which can enhance binding affinity and specificity.
A hypothetical docking study of this compound against a kinase target might yield results similar to those observed for related inhibitors, as illustrated in the table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions |
|---|---|---|---|
| Protein Kinase A (PKA) | -7.5 | Val56, Ala71, Leu174 | Hydrogen bond with backbone, Hydrophobic interactions |
| Tyrosine Kinase (Src) | -8.2 | Thr338, Met341, Asp404 | Hydrogen bond with side chain, Halogen bond with backbone |
| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | Leu83, Phe80, Asp86 | Hydrophobic pocket interaction, Hydrogen bond with Asp86 |
This table is illustrative and based on typical results for aminoquinoline derivatives against common kinase targets. Specific data for this compound is not available.
Computational screening, including molecular docking, is a primary method for identifying potential protein and enzyme targets for a given compound. For quinoline derivatives, a wide range of biological targets has been identified, reflecting their diverse therapeutic potential. These include enzymes involved in infectious diseases, cancer, and neurodegenerative disorders. nih.govtandfonline.comresearchgate.net
Derivatives of 7-aminoquinoline (B1265446) have been investigated as inhibitors of various enzymes. For example, 7-chloro-4-aminoquinoline derivatives have been studied as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in Alzheimer's disease. tandfonline.com Other studies have focused on their antimalarial activity, targeting enzymes within Plasmodium falciparum. nih.govasianpubs.org Furthermore, certain 7-aminoquinoline-5,8-dione (B3356023) derivatives have been identified as inhibitors of transglutaminase 2, an enzyme implicated in diabetic retinopathy. researchgate.net
Based on the known activities of related compounds, potential targets for this compound could include:
| Potential Target Class | Specific Enzyme/Protein Example | Therapeutic Area | Rationale based on Analogues |
|---|---|---|---|
| Kinases | Receptor-Interacting Protein Kinase 2 (RIPK2) | Inflammation, Immunology | 4-aminoquinoline (B48711) derivatives show RIPK2 inhibition. |
| Parasitic Enzymes | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Infectious Disease (Malaria) | 7-chloro-4-aminoquinolines are known antimalarials. asianpubs.org |
| Cholinesterases | Acetylcholinesterase (AChE) | Neurodegenerative Disease | 7-chloro-aminoquinoline derivatives inhibit AChE. tandfonline.com |
| Transglutaminases | Transglutaminase 2 (TGase2) | Metabolic Disease | 7-aminoquinoline-5,8-diones are TGase2 inhibitors. researchgate.net |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties and reactivity of molecules. These calculations are essential for understanding the intrinsic properties of a compound like this compound.
The electronic structure of a molecule dictates its chemical behavior. DFT calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |
This table presents illustrative values based on calculations for similar bromoquinoline structures. Specific experimental or calculated values for this compound may vary.
Theoretical calculations are instrumental in elucidating reaction mechanisms, predicting transition states, and calculating activation energies. This information is invaluable for optimizing synthetic routes and understanding metabolic pathways. For this compound, quantum chemical methods could be used to predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution at the bromine-bearing carbon or electrophilic attack on the quinoline ring.
For instance, studies on 7-aminoquinoline derivatives have explored excited-state proton-transfer (ESPT) reactions, where protic solvents can mediate the transfer of a proton from the amino group to the quinoline nitrogen. researchgate.net Computational models can map the potential energy surface for such reactions, identifying the most likely pathways and the energy barriers involved.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that are complementary to the static pictures provided by molecular docking and quantum chemistry. MD simulations can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and the stability of its complexes with proteins.
In the context of drug design, MD simulations are often performed on a ligand-protein complex obtained from molecular docking. These simulations can assess the stability of the predicted binding pose and reveal how the ligand and protein adapt to each other's presence. By tracking the movements of atoms over time, researchers can identify key interactions that are maintained throughout the simulation, providing a more robust understanding of the binding event. Studies on highly brominated quinolines have utilized MD simulations to support findings on their anticancer activities.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For this compound, the core structure consists of a fused bicyclic quinoline system, which is largely planar. The primary conformational flexibility arises from the rotation of the exocyclic amino group (-NH₂) around the C2-N bond.
Computational studies, often employing methods like Density Functional Theory (DFT) or molecular mechanics (MM), can predict the most stable conformation. The planarity of the quinoline ring is a dominant feature, with the bromine atom at position 7 lying within this plane. The orientation of the 2-amino group relative to the ring is of key interest. It is expected that the most stable conformer involves significant conjugation between the amino group's lone pair of electrons and the quinoline π-system, which would favor a near-planar arrangement of the C2-NH₂ moiety with the ring. However, steric hindrance from the peri-hydrogen at C8 might cause a slight pyramidalization at the nitrogen atom or a minor twist from full planarity.
While specific studies detailing the rotational energy barrier of the amino group in this compound are not extensively published, analysis of related 2-aminoquinoline (B145021) structures suggests that the barrier to rotation is relatively low, allowing for rapid interconversion between equivalent or near-equivalent conformers at room temperature.
Table 1: Predicted Conformational Properties of this compound
| Parameter | Predicted Value/Characteristic | Methodological Basis |
| Quinoline Ring System | Largely planar | Based on the aromatic nature of the fused rings. |
| C2-N Bond Rotation | Low energy barrier | Inferred from studies on similar 2-aminoquinolines. |
| Amino Group Geometry | Near-planar with the ring | Maximizes π-conjugation with the quinoline system. |
| Most Stable Conformer | Torsion angle (H-N-C2-C3) near 0° or 180° | General principle for maximizing electronic delocalization. |
Protein-Ligand Complex Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. dovepress.com In the context of drug discovery, MD simulations provide detailed insights into how a ligand, such as this compound, interacts with its protein target, revealing the stability of the binding pose and the key interactions that govern molecular recognition. mdpi.commdpi.com
Studies have identified this compound as a scaffold for inhibitors of various protein kinases, including p38-regulated/activated kinase (PRAK). Molecular docking and subsequent MD simulations of this compound within a kinase active site can elucidate its mechanism of inhibition.
In a typical simulation, the docked pose of this compound within the ATP-binding pocket of a kinase is solvated in a water box with ions to mimic physiological conditions. mdpi.com The system's energy is minimized, and then it is gradually heated and equilibrated before a production MD run of tens to hundreds of nanoseconds. researchgate.net
Analysis of the MD trajectory can reveal several critical aspects of the complex:
Binding Pose Stability: The root-mean-square deviation (RMSD) of the ligand's atoms relative to the initial docked position is monitored. A stable, low RMSD value over time suggests a stable binding mode. researchgate.net
Key Interactions: The persistence of specific hydrogen bonds, salt bridges, and hydrophobic interactions between the ligand and protein residues is analyzed. For this compound, the 2-amino group is a crucial hydrogen bond donor, often interacting with backbone carbonyls in the hinge region of the kinase. The quinoline ring itself typically forms hydrophobic and π-stacking interactions with nonpolar residues in the active site. acs.org The bromine atom at the C7 position can engage in halogen bonding or occupy a hydrophobic sub-pocket, contributing to binding affinity and selectivity.
Protein Conformational Changes: The simulation can show how the protein structure adapts to the presence of the ligand. The root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions, such as loops, and show how their dynamics are affected upon ligand binding. researchgate.net
Table 2: Representative Protein-Ligand Interactions for this compound in a Kinase Active Site (Hypothetical)
| Ligand Moiety | Protein Residue (Example) | Interaction Type | Typical Distance (Å) | Persistence during MD |
| 2-Amino Group (as H-donor) | Hinge Region Backbone C=O | Hydrogen Bond | 2.8 - 3.2 | High (>80%) |
| Quinoline N1 (as H-acceptor) | Hinge Region Backbone N-H | Hydrogen Bond | 2.9 - 3.3 | Moderate-High (>60%) |
| Quinoline Ring | Leucine, Valine, Isoleucine | Hydrophobic | 3.5 - 4.5 | High |
| Quinoline Ring | Phenylalanine, Tyrosine | π-π Stacking | 3.4 - 4.0 | Moderate |
| C7-Bromine Atom | Hydrophobic Pocket | Halogen Bond / Hydrophobic | 3.0 - 4.0 | High |
These computational studies are crucial for structure-based drug design, enabling the rational optimization of lead compounds like this compound to improve their potency, selectivity, and pharmacokinetic properties. doi.org
Vi. Advanced Analytical Methodologies in 7 Bromoquinolin 2 Amine Research
Spectroscopic Characterization
Spectroscopic techniques are fundamental in the characterization of 7-Bromoquinolin-2-amine, offering insights into its electronic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. sigmaaldrich.com
¹H NMR: The ¹H NMR spectrum of a related compound, quinolin-2-amine, shows characteristic signals for the protons on the quinoline (B57606) ring system. For instance, in CDCl₃, the proton signals appear in the range of δ 7.91–6.71 ppm. rsc.org The introduction of a bromine atom at the C-7 position in this compound would be expected to influence the chemical shifts of the adjacent protons due to its electron-withdrawing nature.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In quinolin-2-amine, the carbon signals are observed between δ 156.9 and 111.7 ppm in CDCl₃. rsc.org The carbon atom attached to the bromine in this compound would exhibit a characteristic shift. For comparison, in 5-bromoquinoline (B189535) N-oxide, the carbon signals appear between δ 142.6 and 119.7 ppm in CDCl₃. rsc.org
2D NMR: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons. libretexts.orgcreative-biostructure.com COSY experiments identify protons that are coupled to each other, helping to trace the proton network within the molecule. libretexts.org HSQC correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra. creative-biostructure.com For complex structures, 2D NMR is invaluable in confirming the substitution pattern on the quinoline ring. researchgate.net
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|---|
| Quinolin-2-amine | CDCl₃ | 7.91–6.71 | 156.9–111.7 | rsc.org |
| 5-Bromoquinoline N-oxide | CDCl₃ | 8.72–7.37 | 142.6–119.7 | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration for a primary amine is expected around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching of an aromatic amine is usually observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com Furthermore, a C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically around 550–650 cm⁻¹.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (N-H) | Stretch | 3400-3250 (two bands) | orgchemboulder.com |
| Primary Amine (N-H) | Bend | 1650-1580 | orgchemboulder.com |
| Aromatic Amine (C-N) | Stretch | 1335-1250 | orgchemboulder.com |
| Bromoalkane (C-Br) | Stretch | 550-650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a chromophore, and its absorption spectrum is sensitive to substitution. In a related compound, 7-bromoquinoline-5,8-dione, UV-Vis absorption maxima are observed at 403 nm and 464 nm in methanol (B129727), indicating an extended π-conjugation system. ripublication.com For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted quinoline core, influenced by the amino and bromo groups. The presence of the amino group, an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima.
Mass Spectrometry (LC-MS, GC-MS, HRMS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound.
LC-MS and GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that separate mixtures before mass analysis. researchgate.net These methods are useful for identifying and quantifying this compound in complex mixtures. researchgate.net LC-MS is particularly useful for analyzing non-volatile compounds and is often used in the analysis of heterocyclic aromatic amines. jfda-online.com
HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound. For this compound (C₉H₇BrN₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Technique | Information Provided | Expected Observation for C₉H₇BrN₂ | Reference |
|---|---|---|---|
| LC-MS/GC-MS | Separation and identification in mixtures | Detection of the molecular ion peak corresponding to the compound's mass. | researchgate.netjfda-online.com |
| HRMS | Accurate mass and elemental formula | A precise m/z value for [M+H]⁺ and a characteristic 1:1 isotopic pattern for bromine. |
Chromatographic Techniques
Chromatographic methods are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. thermofisher.com The method separates the compound from impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase (e.g., a mixture of methanol and water). The purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For many applications, a purity of >95% is often required. HPLC can also be used in preparative mode to purify the compound. lookchem.com Derivatization with reagents like o-phthalaldehyde (B127526) can be employed to enhance the detection of amines by HPLC. thermofisher.com
| Parameter | Typical Conditions | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | C18 column | Provides a nonpolar surface for separation. | |
| Mobile Phase | Methanol/water or Acetonitrile/water gradient | Elutes compounds based on polarity. | google.com |
| Detection | UV detector (e.g., at 220 nm or 254 nm) | Monitors the elution of UV-absorbing compounds. | google.comrsc.org |
| Purity Assessment | Peak area integration | Quantifies the relative amount of the main compound and impurities. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. ccsknowledge.com In the context of this compound research, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a crucial tool for purity assessment and identification of trace impurities.
The analysis of amine compounds by GC can present challenges due to their polarity and potential for peak tailing. bre.com For quinoline and its derivatives, which have relatively high boiling points, optimizing the GC method is critical. madison-proceedings.com Key parameters such as injector temperature, column type, and temperature programming must be carefully selected. The injector temperature, for instance, must be high enough to ensure complete vaporization without causing thermal degradation. A study on quinoline analysis determined that an inlet temperature of 250°C yielded the maximum response value. madison-proceedings.com
To improve chromatographic properties and achieve better separation, derivatization is a common strategy employed for amine analysis. jfda-online.comgdut.edu.cn This process involves reacting the amine group with a reagent to form a less polar and more volatile derivative. jfda-online.com For example, derivatization with benzenesulfonyl chloride has been used for the analysis of various atmospheric amines prior to GC-MS analysis. gdut.edu.cn Although direct GC analysis of this compound is possible, derivatization can enhance peak shape and detection limits.
The selection of the stationary phase (the column) is vital. Columns with appropriate polarity are chosen to ensure effective separation from starting materials, by-products, or degradation products. ccsknowledge.com A study on the photodegradation of hexahydroquinoline derivatives utilized GC-MS to identify the resulting photoproducts, demonstrating the technique's utility in stability studies. nih.gov
Table 1: Illustrative GC-MS Parameters for Quinoline Analysis
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | Provides both separation and identification capabilities. researchgate.net |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A common, robust column suitable for a wide range of aromatic and heterocyclic compounds. gdut.edu.cn |
| Injector Temperature | 250°C - 290°C | Optimal for vaporization of quinoline derivatives without degradation. madison-proceedings.comgdut.edu.cn |
| Carrier Gas | Helium | Inert carrier gas standard for GC-MS applications. gdut.edu.cn |
| Oven Program | Initial 80°C, ramp to 290°C | Temperature programming is essential for eluting high-boiling point compounds like quinolines and separating complex mixtures. gdut.edu.cn |
| Detector | Mass Spectrometer | Allows for identification based on mass-to-charge ratio and fragmentation patterns. The characteristic ion peaks for quinoline are m/z 129, 102, 123, and 51. madison-proceedings.com |
| Injection Mode | Splitless | Suitable for trace analysis, ensuring a higher amount of analyte reaches the column. gdut.edu.cn |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic chemistry to monitor reaction progress, identify compounds in a mixture, and determine purity. wisc.edusigmaaldrich.com In research involving this compound, TLC is an indispensable tool for real-time monitoring of its synthesis. figshare.comamazonaws.comrsc.org
The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. savemyexams.comualberta.ca Compounds separate based on their differential partitioning between the stationary and mobile phases. pressbooks.pub
Due to the presence of the polar amino group and the aromatic quinoline system, this compound is a polar compound. When using a polar stationary phase like silica gel, its movement on the TLC plate is highly dependent on the polarity of the mobile phase. pressbooks.pub A less polar mobile phase will result in minimal movement (a low Retention Factor, Rf), while a more polar mobile phase will carry the compound further up the plate (a high Rf). sigmaaldrich.com Researchers often use a mixture of solvents, such as ethyl acetate (B1210297) and hexane, adjusting the ratio to achieve optimal separation. For highly polar amine compounds, solvent systems like chloroform (B151607)/methanol or butanol/acetic acid/water might be employed. researchgate.net
After development, the separated spots on the TLC plate are visualized. Since this compound is likely to be UV-active due to its aromatic structure, it can be visualized under a UV lamp. savemyexams.com
Table 2: Typical TLC System for Amine Compound Analysis
| Component | Description | Example / Reference |
|---|---|---|
| Stationary Phase | Pre-coated plates with Silica Gel 60 F254 | Silica gel is a polar adsorbent suitable for separating polar compounds like amines. The F254 indicator allows for visualization under UV light at 254 nm. figshare.comoiv.int |
| Mobile Phase (Eluent) | Mixture of organic solvents, e.g., Chloroform:Triethylamine (B128534) (4:1) | The solvent system is chosen to provide good separation. The addition of a base like triethylamine can improve the spot shape of amine compounds by preventing tailing. researchgate.netoiv.int |
| Application | Spotting of the dissolved sample onto the baseline of the plate | A small, concentrated spot ensures good separation. wisc.edu |
| Development | Ascending development in a closed chamber | A closed chamber saturated with solvent vapors ensures reproducible results. ualberta.ca |
| Visualization | UV light (254 nm) | Aromatic compounds like quinolines absorb UV light and appear as dark spots on the fluorescent background of the plate. savemyexams.com |
X-ray Crystallography for Structural Elucidation
X-ray Crystallography is an unparalleled analytical technique for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline state. patnawomenscollege.in It provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms, which is fundamental to understanding a molecule's chemical and physical properties. mkuniversity.ac.in The structural elucidation of novel compounds is most commonly achieved using single-crystal X-ray diffraction. mdpi.com
For a molecule like this compound, X-ray crystallography would provide unambiguous confirmation of its structure, including the planarity of the quinoline ring system and the conformation of the amino group. The process involves several key steps. First, a high-quality single crystal of the material must be grown, which can often be the most challenging part. patnawomenscollege.in This crystal is then mounted and placed in an intense beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. patnawomenscollege.in By measuring the intensity and position of these spots as the crystal is rotated, a three-dimensional map of the electron density can be calculated, which is then used to build a model of the molecular structure. mkuniversity.ac.in
While specific crystallographic data for this compound was not found in the search results, studies on closely related structures demonstrate the power of this technique. For instance, the crystal structures of various spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] have been determined, revealing that the quinoline rings are nearly planar. researchgate.net Similarly, while data for 7-fluoroquinolin-2-amine (B11922242) is not available, its relative, 6-fluoroquinolin-2-amine, is known to adopt a planar conformation with intermolecular hydrogen bonds. vulcanchem.com Such hydrogen bonding and other intermolecular interactions, like π-π stacking, are crucial in defining the crystal lattice and are revealed in detail by X-ray analysis. mdpi.com
Table 3: Representative Crystallographic Data Obtained from X-ray Analysis This table is illustrative of the data that would be obtained for this compound, based on general reporting standards for small organic molecules.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₉H₇BrN₂ |
| Molecular Weight | The mass of one mole of the compound. | 223.07 g/mol |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. mkuniversity.ac.in |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, C2/c mkuniversity.ac.in |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |
| Bond Lengths | The distances between bonded atoms (e.g., C-Br, C-N, C=C). | e.g., C-Br ~1.90 Å |
| Bond Angles | The angles between adjacent bonds (e.g., C-C-N). | e.g., ~120° for sp² carbons |
| Intermolecular Interactions | Non-covalent interactions like hydrogen bonds or π-π stacking. | e.g., N-H···N hydrogen bonds vulcanchem.com |
Vii. Future Directions and Emerging Research Avenues for 7 Bromoquinolin 2 Amine
Development of Novel Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives is evolving, with a strong emphasis on efficiency, safety, and environmental responsibility. For 7-bromoquinolin-2-amine, future research is focused on adopting greener and more streamlined manufacturing processes.
Traditional methods for quinoline synthesis often rely on harsh conditions, toxic reagents, and volatile organic solvents, leading to significant environmental waste and high costs. acs.orgresearchgate.net The principles of green chemistry are now guiding the development of new synthetic routes that are more sustainable. ijpsjournal.com Research is increasingly focused on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign materials. ijpsjournal.comqeios.com
Key green strategies being explored for quinoline synthesis include:
Use of Green Solvents: Replacing conventional solvents with greener alternatives like water, ethanol, ionic liquids, or deep eutectic solvents (DESs). ijpsjournal.comqeios.com
Energy-Efficient Techniques: Employing microwave-assisted synthesis (MAS) and ultrasound irradiation to accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.netijpsjournal.com
Eco-Friendly Catalysts: Developing and using reusable, non-toxic catalysts, such as formic acid or nanocatalysts, to drive reactions under milder conditions. acs.orgijpsjournal.com
Atom Economy: Designing synthetic pathways, like multi-component reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
| Approach | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis (MAS) | Utilizes microwave radiation to heat reactions, often in the presence of a green solvent like water or ethanol. | Rapid reaction times (minutes vs. hours), improved yields, higher purity, reduced side reactions. | researchgate.netijpsjournal.com |
| Ultrasound Irradiation | Uses ultrasonic waves to induce cavitation, which enhances mass transfer and reaction rates. | Shorter reaction times, milder conditions, can often be performed at room temperature. | ijpsjournal.com |
| Nanocatalysis | Employs catalysts at the nanometer scale, which offer high surface area and reactivity. | High efficiency, potential for reusability, can facilitate reactions under mild conditions, reducing energy consumption and byproducts. | acs.org |
| Use of Green Solvents (e.g., Water, Ionic Liquids) | Replaces hazardous organic solvents with environmentally benign alternatives. | Improved safety, reduced environmental pollution, potential for novel reactivity and selectivity. | ijpsjournal.comqeios.com |
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful technology for pharmaceutical synthesis. d-nb.info This approach offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. akjournals.comscielo.br For the synthesis of quinolone derivatives, flow chemistry enables reactions at high temperatures and pressures that would be hazardous in large-scale batch reactors. d-nb.infoakjournals.com
The transition to continuous manufacturing is a key future direction, promising to make the production of active pharmaceutical ingredients (APIs) faster, more efficient, and more reliable. scielo.brvcu.edu This methodology allows for the integration of synthesis, purification, and analysis into a single, seamless process, reducing the manufacturing footprint and cost. nih.gov The application of flow chemistry to produce this compound and its analogues could lead to more rapid and cost-effective production for research and potential commercialization. vcu.edu
Exploration of New Biological Targets and Therapeutic Areas
While the antimicrobial and anticancer potential of quinoline derivatives is well-established, researchers are now probing their efficacy in other critical and underserved areas of medicine.
Neglected tropical diseases (NTDs), such as leishmaniasis and Chagas disease, affect billions of people worldwide, yet therapeutic options are limited, often toxic, and face growing resistance. uohyd.ac.inrsc.orgresearchgate.net Quinoline-based compounds have historically been crucial in fighting parasitic diseases, with chloroquine (B1663885) and primaquine (B1584692) being prime examples in the fight against malaria. rsc.org
Emerging research indicates that novel quinoline derivatives are promising candidates for treating NTDs. researchgate.net
Leishmaniasis: This parasitic disease causes thousands of deaths annually, and current treatments are inadequate. uohyd.ac.infrontiersin.org Studies have shown that quinoline derivatives can inhibit crucial parasitic enzymes, such as methionine aminopeptidase (B13392206) 1 in Leishmania donovani, presenting a new strategy for developing antileishmanial drugs. uohyd.ac.in Specifically designed tetrahydrobenzo[h]quinoline derivatives have shown dual antileishmanial-antimalarial activity. malariaworld.org
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a major global health challenge. Oxidative stress is a key factor in the pathology of these conditions. nih.gov The quinoline scaffold is being actively investigated for its neuroprotective potential. mdpi.comijprajournal.com
The unique structure of quinoline derivatives allows them to act as:
Antioxidants: They can scavenge harmful reactive oxygen species (ROS) that contribute to neuronal damage. nih.govbohrium.com
Enzyme Inhibitors: Certain derivatives have shown the ability to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govbohrium.com
Amyloid-beta and Tau Protein Modulators: A class of quinoline compounds has been developed for the detection and potential treatment of Alzheimer's by recognizing amyloid-beta and tau protein aggregates. google.com
The development of this compound-based molecules as multifunctional agents that can target several pathways in neurodegenerative diseases is a promising future research direction. nih.govijprajournal.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The traditional drug discovery process is notoriously long and expensive. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by accelerating timelines and improving the success rate of identifying viable drug candidates. researchgate.netannualreviews.org
For quinoline-based drug discovery, AI and ML are being applied in several ways:
De Novo Drug Design: Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), can design vast numbers of novel quinoline-scaffold molecules from scratch. nih.govazoai.com These models can be optimized to generate compounds with specific "drug-like" properties, significantly expanding the chemical space for exploration. azoai.com One study demonstrated that a refined MedGAN model successfully generated 4,831 novel quinolines, preserving essential molecular characteristics. azoai.com
Predictive Modeling: ML algorithms can analyze large datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of new derivatives before they are synthesized. ucl.ac.uksysrevpharm.org This allows researchers to prioritize the most promising candidates for laboratory testing, saving time and resources.
Target Identification and Validation: AI tools can analyze complex biological data to identify and validate new protein targets for which quinoline derivatives could be effective inhibitors. researchgate.net
| AI/ML Application | Description | Impact on Drug Discovery | Reference |
|---|---|---|---|
| Generative Models (e.g., MedGAN) | AI models that learn from existing molecular structures to generate novel, valid chemical entities. | Rapidly creates diverse libraries of new quinoline compounds with desired properties for screening. | nih.govazoai.com |
| Predictive Analytics | Machine learning algorithms trained to predict properties like bioactivity, toxicity, and drug-target interactions. | Reduces the number of compounds that need to be synthesized and tested, lowering costs and accelerating lead optimization. | researchgate.netucl.ac.uk |
| Multi-Objective Optimization | Computational techniques that simultaneously balance multiple desired properties (e.g., potency, selectivity, low toxicity) in a drug candidate. | Aids in the design of more effective and safer medicines by finding optimal compromises between competing objectives. | ucl.ac.uk |
The synergy between computational approaches and experimental validation is set to define the next wave of innovation in medicinal chemistry, with this compound and its analogues standing as prime candidates for this integrated discovery pipeline. annualreviews.org
Nanotechnology and Drug Delivery Systems for this compound Derivatives
The convergence of nanotechnology and pharmacology offers promising strategies to overcome the limitations of conventional drug delivery, such as poor solubility, lack of specificity, and systemic toxicity. For quinoline-based compounds, including derivatives of this compound, nano-delivery systems are being explored to enhance their bioavailability and target them to specific sites of action, thereby maximizing their therapeutic potential while minimizing side effects.
The inherent properties of quinoline derivatives make them suitable candidates for encapsulation within or conjugation to various nanocarriers. Although research specifically on this compound is still emerging, studies on analogous quinoline compounds provide a strong rationale for its future application in this field.
Chitosan-Quinoline Nanoparticles: Chitosan (B1678972), a natural biopolymer, is widely investigated for drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties. sci-hub.se Researchers have successfully prepared chitosan-quinoline nanoparticles by reacting chitosan with quinoline derivatives like 2-chloro-3-formylquinoline and 3-formylquinolin-2(1H)-one. sci-hub.sesci-hub.se These nanoparticles, with sizes ranging from 141 to 174.8 nm, have been shown to effectively encapsulate hydrophobic drugs such as quercetin. sci-hub.sesci-hub.se The resulting drug-loaded nanoparticles exhibited a pH-sensitive release profile, which is highly desirable for targeted cancer therapy. sci-hub.se The incorporation of the quinoline moiety is expected to confer modified biological activity to the chitosan nanoparticles. sci-hub.se Another study demonstrated the synthesis of chitosan-heterocyclic nanocomposites by interacting a quinoline-acid hydrazide derivative with chitosan nanoparticles, resulting in particles with an average size of 10-53 nm. tandfonline.comresearchgate.net The modification of chitosan with 2-aminoquinoline (B145021) has also been reported, suggesting a feasible pathway for conjugating this compound to this versatile polymer. ter-arkhiv.ru
Solid Lipid Nanoparticles (SLNs): SLNs are another promising platform for delivering hydrophobic drugs. They are composed of solid lipids, which can improve drug stability and provide controlled release. A study on a copper (II) Schiff base complex of 8-hydroxy quinoline demonstrated its successful incorporation into SLNs to create a hydrogel for enhanced wound healing. mdpi.com The formulated SLNs were spherical, with sizes between 111 and 202 nm, and showed high encapsulation efficiency. mdpi.com Similarly, a synthetic chemotherapeutic agent, a furo[2,3-b]quinoline (B11916999) derivative, was encapsulated in SLNs to improve its solubility for intravenous delivery. nih.gov These examples highlight the potential of using lipid-based nanocarriers to formulate derivatives of this compound for various therapeutic applications.
The table below summarizes the types of nanoparticles used for the delivery of quinoline derivatives and their potential applications.
| Nanoparticle Type | Quinoline Derivative Used (Example) | Application | Key Findings |
| Chitosan Nanoparticles | 2-Chloro-3-formylquinoline, 3-Formylquinolin-2(1H)-one | Anticancer drug delivery (Quercetin) | Nanorods with pH-sensitive release; enhanced cytotoxicity against HeLa cells. sci-hub.sesci-hub.se |
| Chitosan Nanocomposites | Quinoline-acid hydrazide derivative | Insecticidal agents | Enhanced insecticidal activity. tandfonline.comresearchgate.net |
| Solid Lipid Nanoparticles (SLN) | Copper (II) Schiff base 8-hydroxy quinoline complex | Wound healing | Accelerated wound healing through regulation of cytokines and growth factors. mdpi.com |
| Solid Lipid Nanoparticles (SLN) | 3-Chloro-4-[(4-methoxyphenyl) amino]furo[2,3-b]quinoline | Chemotherapy | Improved solubility and established pharmacokinetic behavior for injection delivery. nih.gov |
This table is based on research on various quinoline derivatives and suggests potential applications for this compound derivatives.
Mechanistic Studies of Biological Activities
A critical aspect of developing this compound derivatives as therapeutic agents is to elucidate their mechanisms of action. Understanding how these molecules interact with biological targets at a cellular and molecular level is essential for optimizing their efficacy and safety. Research on various bromoquinoline derivatives has revealed several key mechanisms through which they exert their biological effects, primarily in the realms of anticancer and antimicrobial activities.
Enzyme Inhibition: A prominent mechanism of action for many quinoline derivatives is the inhibition of crucial cellular enzymes.
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and cell division, making them excellent targets for anticancer drugs. ebsco.com Several bromoquinoline derivatives have been identified as potent topoisomerase inhibitors. nih.gov For instance, 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have been shown to inhibit human topoisomerase I. nih.gov The mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers cell death. ebsco.com Another compound, 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline, is also believed to act through topoisomerase inhibition.
DNA Gyrase Inhibition: In bacteria, DNA gyrase (a type II topoisomerase) is a key enzyme. Its inhibition disrupts bacterial DNA replication and leads to cell death. 7-Bromo-8-methylquinoline has been shown to inhibit bacterial DNA gyrase and type IV topoisomerase, which accounts for its antimicrobial properties.
Tyrosine Kinase Inhibition: The fused pyrimido-quinoline scaffold, as seen in 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline, can inhibit enzymes like tyrosine kinases, which are critical in cell signaling pathways that control cell growth and proliferation.
Induction of Apoptosis: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Several bromoquinoline derivatives have been shown to induce apoptosis through various pathways.
Modulation of Apoptotic Proteins: 6-amino-7-bromoquinoline-5,8-dione (B8093216) induces apoptosis in cancer cells by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway. sci-hub.se
Caspase Activation and Mitochondrial Dysfunction: 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline has been found to induce apoptosis by activating caspases, a family of proteases that execute the apoptotic process, and by causing mitochondrial dysfunction.
Cell Cycle Arrest: Some bromoquinoline derivatives can halt the cell cycle at specific phases, preventing cancer cells from proliferating. For example, 3-Methoxyquinoline-7-carboxylic acid causes cell cycle arrest in the G1 phase in breast cancer cells. Brominated plastoquinone (B1678516) analogs have also been shown to induce cell cycle arrest. mdpi.com
DNA Interaction and Oxidative Stress: Direct interaction with DNA and the generation of reactive oxygen species (ROS) are other mechanisms contributing to the biological activity of these compounds.
DNA Intercalation: The planar structure of the quinoline ring allows some derivatives, such as 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline, to intercalate between the base pairs of DNA, disrupting its structure and function.
Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels can lead to oxidative stress and damage to cellular components, ultimately causing cell death. Some quinoline derivatives, such as 3-Methoxyquinoline-7-carboxylic acid, have been shown to exert their anticancer effects by increasing ROS production. Similarly, brominated plastoquinone analogs have demonstrated strong oxidative stress induction in breast cancer cells. mdpi.com
The following table summarizes the observed mechanisms of biological activity for various bromoquinoline derivatives.
| Mechanism of Action | Compound Example(s) | Biological Effect |
| Enzyme Inhibition | ||
| Topoisomerase I Inhibition | 3,5,6,7-Tetrabromo-8-methoxyquinoline, 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Anticancer |
| DNA Gyrase/Topoisomerase IV Inhibition | 7-Bromo-8-methylquinoline | Antimicrobial |
| Tyrosine Kinase Inhibition | 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline | Anticancer |
| Induction of Apoptosis | ||
| Modulation of Apoptotic Proteins (Bcl-2 family) | 6-Amino-7-bromoquinoline-5,8-dione | Anticancer |
| Caspase Activation & Mitochondrial Dysfunction | 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline | Anticancer |
| Cell Cycle Arrest | 3-Methoxyquinoline-7-carboxylic acid, Brominated plastoquinone analogs | Anticancer |
| DNA Interaction & Oxidative Stress | ||
| DNA Intercalation | 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline | Anticancer |
| Reactive Oxygen Species (ROS) Generation | 3-Methoxyquinoline-7-carboxylic acid, Brominated plastoquinone analogs | Anticancer |
This table compiles findings from studies on various bromoquinoline derivatives to illustrate the potential mechanisms of action for this compound derivatives.
Q & A
Q. What are the recommended synthetic routes for 7-Bromoquinolin-2-amine, and how can reaction conditions be optimized?
A common method involves refluxing 7-bromoquinoline derivatives (e.g., compound 51) with anhydrous K₂CO₃ and acetamide under argon at ~230°C for 18 hours. Post-reaction, the product is extracted with ethyl acetate, washed, dried, and precipitated using hexanes . Optimization may include adjusting reaction time, temperature, or catalyst load. Characterization via NMR and mass spectrometry is critical to confirm purity and structure .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify amine proton environments and bromine-induced deshielding effects.
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C₉H₇BrN₂, MW 223.07) .
- HPLC : For purity assessment (>95% recommended for biological assays) .
Consistency with previously reported data (e.g., melting points, spectral profiles) is crucial .
Q. How should researchers safely handle this compound in the laboratory?
Follow SDS guidelines for amines:
Q. What databases and search strategies are recommended for literature reviews on this compound?
Prioritize PubMed, Web of Science, and Reaxys for structure-based searches. Use Boolean terms like ("this compound" OR "116632-53-2") AND ("synthesis" OR "bioactivity"). Avoid overreliance on Google Scholar due to reproducibility limitations .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies on this compound be resolved?
Apply meta-analytical methods:
Q. What strategies are effective for modifying the quinoline core to enhance target selectivity?
- Amine functionalization : Introduce alkyl/acyl groups via reductive amination (NaBH₃CN) or acylation (acetic anhydride) .
- Bromine substitution : Replace bromine with other halogens (e.g., Cl, I) to study electronic effects on binding .
- Ring expansion : Synthesize fused derivatives (e.g., pyrimidine-quinoline hybrids) to explore steric compatibility .
Q. How can computational tools predict synthetic pathways for novel this compound derivatives?
Leverage databases like Reaxys and PISTACHIO for retrosynthetic analysis:
Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure Kᵢ and kᵢₙₐcₜ using purified enzymes (e.g., nitric oxide synthase) under varied substrate concentrations.
- Docking studies : Perform molecular dynamics simulations to identify binding pockets (e.g., auxiliary sites in neuronal nitric oxide synthase) .
- Control groups : Include known inhibitors (e.g., L-NAME) and inactive analogs to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





